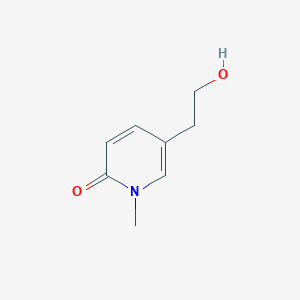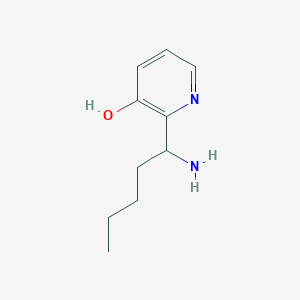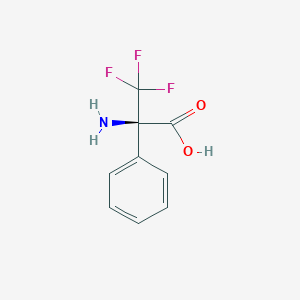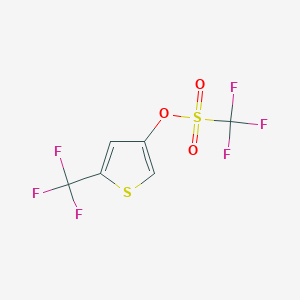
5-(Trifluoromethyl)thiophen-3-yl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trifluoromethyl)thiophen-3-yl trifluoromethanesulfonate is a chemical compound known for its unique structure and reactivity It features a thiophene ring substituted with a trifluoromethyl group and a trifluoromethanesulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)thiophen-3-yl trifluoromethanesulfonate typically involves the trifluoromethylation of thiophene derivatives. One common method includes the use of trifluoromethylating agents such as Umemoto’s reagent or trifluoromethyl iodide in the presence of a catalyst like copper or palladium . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Trifluoromethyl)thiophen-3-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can yield thiol derivatives.
Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols for substitution reactions. Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation, while reducing agents like lithium aluminum hydride are employed for reduction reactions. Catalysts like palladium or copper are often used in coupling reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophenes, while oxidation can produce sulfoxides or sulfones.
Applications De Recherche Scientifique
5-(Trifluoromethyl)thiophen-3-yl trifluoromethanesulfonate has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors and conductive polymers.
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Chemical Biology: The compound is used in labeling and probing studies to understand biological processes at the molecular level.
Mécanisme D'action
The mechanism of action of 5-(Trifluoromethyl)thiophen-3-yl trifluoromethanesulfonate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins or enzymes. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with nucleophilic residues in biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate
- 2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate
- Trifluoromethyl iodide
- Umemoto’s reagent
Uniqueness
5-(Trifluoromethyl)thiophen-3-yl trifluoromethanesulfonate is unique due to its combination of a thiophene ring with both trifluoromethyl and trifluoromethanesulfonate groups. This structure imparts distinct electronic and steric properties, making it highly reactive and versatile in various chemical transformations .
Propriétés
Numéro CAS |
827322-77-0 |
|---|---|
Formule moléculaire |
C6H2F6O3S2 |
Poids moléculaire |
300.2 g/mol |
Nom IUPAC |
[5-(trifluoromethyl)thiophen-3-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C6H2F6O3S2/c7-5(8,9)4-1-3(2-16-4)15-17(13,14)6(10,11)12/h1-2H |
Clé InChI |
WXEXFRNOWBEKGU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC=C1OS(=O)(=O)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


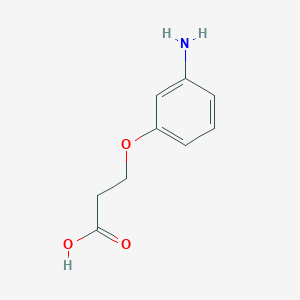

![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile](/img/structure/B12965938.png)
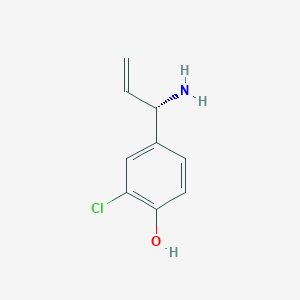
![5-tert-butyl3-ethyl2-(1-((benzyloxy)carbonyl)piperidin-4-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(2H)-dicarboxylate](/img/structure/B12965947.png)
![Isopropyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12965952.png)
![2-Chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylic acid](/img/structure/B12965962.png)

